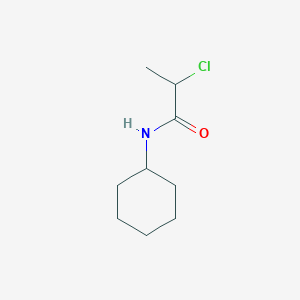

2-chloro-N-cyclohexylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclohexylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZUQDMCORIBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394197 | |

| Record name | 2-chloro-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94347-46-3 | |

| Record name | 2-chloro-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 2-Chloro-N-cyclohexylpropanamide

Direct synthesis of this compound centers on the formation of an amide linkage between a 2-chloropropanoyl unit and a cyclohexylamine (B46788) moiety. This can be accomplished through two principal strategies: the activation of 2-chloropropanoic acid for coupling with cyclohexylamine, or the use of a more reactive acyl chloride derivative.

The most straightforward method for synthesizing this compound is the direct condensation of 2-chloropropanoic acid and cyclohexylamine. However, the direct reaction of a carboxylic acid and an amine is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. googleapis.com To overcome this, the carboxylic acid must first be "activated."

A prevalent alternative approach involves the use of an acyl chloride, such as 2-chloropropionyl chloride, which readily reacts with an amine. In a typical procedure analogous to the synthesis of similar N-cyclohexyl amides, 2-chloropropionyl chloride would be dissolved in a suitable solvent like dichloromethane (B109758) and cooled. prepchem.com Cyclohexylamine, along with a base such as triethylamine (B128534) to neutralize the HCl byproduct, is then added dropwise. prepchem.com The reaction proceeds to form the desired amide, this compound.

To facilitate the direct coupling of 2-chloropropanoic acid with cyclohexylamine, a coupling reagent is essential. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used activating agent for this purpose. googleapis.com The primary function of DCC is to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby activating it for nucleophilic attack by the amine. googleapis.com

The mechanism involves the protonation of one of the nitrogen atoms in DCC by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming an O-acylisourea intermediate. This intermediate is a highly activated form of the carboxylic acid. The amine (cyclohexylamine) can then attack the carbonyl carbon of this intermediate, forming a tetrahedral intermediate. The collapse of this intermediate leads to the formation of the amide bond and the byproduct, N,N'-dicyclohexylurea (DCU). googleapis.com DCU is sparingly soluble in most common organic solvents and can often be removed by simple filtration.

The efficiency and yield of the synthesis of this compound depend on several factors that can be optimized. Key parameters include the choice of solvent, reaction temperature, stoichiometry of reactants, and the potential use of additives.

For reactions utilizing acyl chlorides, conditions are often optimized for temperature control (e.g., starting at 0°C) and the use of an appropriate base (like triethylamine) to scavenge the generated acid. prepchem.com The choice of solvent, typically an inert one like dichloromethane, is also critical. prepchem.com

In DCC-mediated couplings, the reaction can be sluggish. The addition of auxiliary nucleophiles or catalysts can improve yields and reduce side reactions. For instance, adding a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy in peptide chemistry to improve the efficiency of DCC couplings. google.com The reaction is often performed in solvents like acetonitrile (B52724) or dichloromethane at room temperature. google.com Optimization would involve adjusting the equivalents of the coupling agents and the base to maximize the yield of the final amide product.

Table 1: General Parameters for Amide Synthesis Optimization

| Parameter | Acyl Chloride Method | DCC Coupling Method | Rationale |

| Solvent | Dichloromethane, Diethyl ether | Dichloromethane, Acetonitrile, THF | Inert solvent to dissolve reactants without participating in the reaction. |

| Temperature | 0°C to Room Temperature | Room Temperature | Controls reaction rate and minimizes side reactions. |

| Base | Triethylamine, Pyridine | Diisopropylethylamine (DIPEA) | Neutralizes HCl byproduct from acyl chloride or used as a proton scavenger. |

| Additives | N/A | 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP) | Can accelerate the reaction and suppress side product formation. google.com |

Indirect Synthesis Pathways and Precursor Utilization

While direct amidation is the most common route, indirect pathways involving the modification of pre-existing molecules can also be considered for the synthesis of this compound.

One potential indirect route involves starting with a different halogenated N-cyclohexylpropanamide and performing a halogen exchange reaction. For example, if a corresponding bromo or iodo analog were available, it could potentially be converted to the chloro derivative. However, this is often less practical than direct synthesis unless the starting halogenated precursor is more readily accessible. There is currently no specific literature documenting this approach for this compound.

A plausible, though not specifically documented, indirect pathway would be the conversion of a precursor containing a different functional group at the 2-position. For instance, one could synthesize N-cyclohexyl-2-hydroxypropanamide (from lactic acid and cyclohexylamine) and then convert the hydroxyl group into a chlorine atom. This transformation is a standard procedure in organic chemistry and can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method would provide an alternative route if the hydroxy precursor is more readily available or cost-effective than 2-chloropropanoic acid.

Asymmetric Synthesis and Enantioselective Approaches

The presence of a stereocenter at the α-carbon of this compound necessitates the use of asymmetric synthesis strategies to produce enantiomerically enriched or pure forms of the (S) and (R)-enantiomers. These methods are crucial for applications where stereochemistry dictates biological activity or material properties.

Synthesis of (S)-2-Chloro-N-cyclohexylpropanamide and Its Enantiomer

The synthesis of specific enantiomers of this compound can be achieved through several routes. A common strategy involves the use of chiral starting materials. For instance, the reaction of (S)-2-chloropropionyl chloride with cyclohexylamine would yield (S)-2-chloro-N-cyclohexylpropanamide. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk The stereochemistry of the α-carbon is retained throughout this process.

Alternatively, enantioselective catalysis can be employed, where a chiral catalyst directs the formation of one enantiomer over the other from a prochiral substrate. acs.orgacs.org For example, the catalytic enantioselective α-chlorination of N-cyclohexylpropanamide using a suitable chiral catalyst and a chlorine source like N-chlorosuccinimide (NCS) could provide a direct route to the desired enantiomer. acs.org

Chiral Auxiliary and Catalyst-Controlled Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.orgspringerprofessional.de For the synthesis of chiral α-chloro amides, a chiral amine could be used as the auxiliary. However, a more common and effective approach involves attaching a chiral auxiliary to a precursor, such as propionic acid, and then introducing the chlorine atom and the cyclohexylamino group.

Chiral Auxiliaries:

Well-known chiral auxiliaries like Evans' oxazolidinones and camphor-based auxiliaries are frequently used to control the stereochemistry of α-functionalized carbonyl compounds. nih.govwikipedia.orgresearchgate.net The general strategy would involve:

Acylation of the chiral auxiliary with propionyl chloride.

Diastereoselective α-chlorination of the resulting N-acyl auxiliary.

Cleavage of the chiral auxiliary and subsequent amidation with cyclohexylamine to yield the enantiomerically enriched this compound.

| Chiral Auxiliary Type | Common Examples | Key Features |

| Oxazolidinones (Evans) | (S)-4-Benzyl-2-oxazolidinone, (R)-4-Phenyl-2-oxazolidinone | High diastereoselectivity in enolate alkylation and aldol (B89426) reactions. nih.govspringerprofessional.de |

| Camphor-based | (1S)-(-)-2,10-Camphorsultam (Oppolzer's sultam) | Excellent stereocontrol in a variety of reactions, including alkylations. wikipedia.orgnih.gov |

| Sulfur-based | 1,3-Thiazolidine-2-thiones | Offer high diastereoselectivity and are easily removed. scielo.org.mx |

Catalyst-Controlled Methodologies:

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. acs.orgacs.org For the synthesis of α-chloro amides, phase-transfer catalysis using chiral ammonium (B1175870) salts has shown promise in the asymmetric α-chlorination of related carbonyl compounds. acs.orgjku.at Additionally, transition metal catalysts, such as those based on nickel, can be employed for the enantioselective alkylation of racemic starting materials to produce chiral amides. acs.org

Stereochemical Purity Assessment in Synthetic Processes

Determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized this compound is critical. Several analytical techniques are available for this purpose.

Chiral Chromatography:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for separating and quantifying enantiomers. sigmaaldrich.comcsfarmacie.czresearchgate.net The choice of CSP is crucial and often requires screening of different column types. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including amides. sigmaaldrich.comcsfarmacie.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separable signals for the two enantiomers in the NMR spectrum. This allows for the determination of the enantiomeric ratio.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is primarily dictated by the electrophilic α-carbon attached to the chlorine atom and the chemistry of the amide functional group.

Nucleophilic Substitution Reactions Involving the Chloro-Group

The chlorine atom at the α-position is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for a variety of derivatization reactions. The reaction typically proceeds via an SN2 mechanism, which would result in an inversion of stereochemistry at the α-carbon.

Common nucleophiles that can displace the chloro group include:

Amines: Reaction with primary or secondary amines leads to the formation of α-amino amides. chemguide.co.ukchemguide.co.uknih.gov

Azide ion (N₃⁻): This reaction provides a route to α-azido amides, which can be subsequently reduced to α-amino amides. researchgate.net

Thiolates (RS⁻): Yields α-thio amides.

Hydroxide (OH⁻) and Alkoxides (RO⁻): Can lead to the formation of α-hydroxy and α-alkoxy amides, respectively, although elimination reactions may compete.

The general scheme for nucleophilic substitution is as follows: R-NH-C(=O)-CH(Cl)-CH₃ + Nu⁻ → R-NH-C(=O)-CH(Nu)-CH₃ + Cl⁻ (where R = cyclohexyl and Nu⁻ is the nucleophile)

Amide Functional Group Transformations and Stability

The amide bond in this compound is relatively stable but can undergo transformations under specific conditions. researchgate.netchemguide.co.uk

Hydrolysis:

Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, typically requiring heating. researchgate.netchemguide.co.uk

Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) will yield 2-chloropropanoic acid and cyclohexylammonium salt. chemguide.co.ukresearchgate.netnih.gov

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH, KOH) upon heating will produce the salt of 2-chloropropanoic acid and cyclohexylamine. chemguide.co.uk

Reduction:

The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.orgorganic-chemistry.orgmerckmillipore.com This reaction would convert this compound into N-(2-chloropropyl)cyclohexylamine. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for amide reduction. acs.org

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | H₃O⁺, heat | 2-Chloropropanoic acid + Cyclohexylammonium salt |

| Basic Hydrolysis | OH⁻, heat | 2-Chloropropanoate salt + Cyclohexylamine |

| Reduction | 1. LiAlH₄, 2. H₂O | N-(2-chloropropyl)cyclohexylamine |

Cyclohexyl Ring Modifications and Their Impact on Reactivity

The introduction of electron-withdrawing or electron-donating groups onto the cyclohexyl ring can alter the electron density around the amide nitrogen. For instance, the presence of an electron-withdrawing group could potentially increase the acidity of the N-H proton, making it more susceptible to deprotonation and subsequent reactions. Conversely, electron-donating groups might enhance the nucleophilicity of the nitrogen, although the lone pair is already involved in resonance with the carbonyl group.

The steric hindrance around the amide bond is another critical factor. acs.org Substituents on the cyclohexyl ring, particularly at the C1 position, can sterically hinder the approach of reactants to the amide carbonyl or the nitrogen atom, thereby affecting reaction rates. The conformation of the cyclohexyl ring (chair or boat) and the axial or equatorial position of substituents can also play a role in directing the stereochemical outcome of reactions.

While specific studies on the functionalization of the cyclohexyl ring in this compound are not extensively documented in readily available literature, general methods for the functionalization of cycloalkanes could be applied. These methods include free-radical halogenation, which could introduce further reactive sites on the ring, or more advanced C-H activation techniques. The impact of such modifications would need to be empirically determined but would likely follow predictable trends based on established principles of organic chemistry.

Microwave-Assisted and Green Chemistry Synthetic Protocols for Related Compounds

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemistry. Microwave-assisted synthesis and green chemistry protocols have emerged as powerful tools in this regard, offering advantages such as reduced reaction times, lower energy consumption, and the use of more environmentally benign solvents. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to accelerate a wide range of organic reactions, including amide bond formation. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions compared to conventional heating methods. researchgate.net For the synthesis of N-substituted amides, microwave-assisted protocols can significantly shorten reaction times from hours to minutes. For instance, the synthesis of various acetamide (B32628) derivatives has been successfully achieved using microwave irradiation, demonstrating the broad applicability of this technique. researchgate.net While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the literature, the general success of this technology for similar amide formations suggests its potential applicability.

Green Chemistry Protocols:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk In the context of amide synthesis, this often involves replacing toxic solvents, minimizing waste, and using catalytic methods.

One green approach to amide synthesis involves the use of bio-based solvents like Cyrene™, which has been successfully employed as an alternative to traditional dipolar aprotic solvents like DMF and DCM. rsc.org Another green strategy is to perform reactions in aqueous media or even under solvent-free conditions. semanticscholar.orgresearchgate.net For example, the rapid N-chloroacetylation of amines has been reported to occur in a phosphate (B84403) buffer, highlighting a more environmentally friendly approach. ijpsr.info The use of catalysts, such as boric acid, can also promote amide formation under greener conditions. researchgate.net

The development of such protocols for the synthesis of this compound and related compounds is a promising area of research that aligns with the growing demand for sustainable chemical manufacturing.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16ClNO | uni.lu |

| Molecular Weight | 189.68 g/mol | nih.gov |

| XlogP | 2.4 | uni.lu |

| Monoisotopic Mass | 189.0920418 Da | nih.gov |

Table 2: Related Compounds

| Compound Name | Molecular Formula | PubChem CID |

| N-Cyclohexylpropanamide | C9H17NO | 234740 nih.gov |

| 3-chloro-N-cyclohexylpropanamide | C9H16ClNO | 5054395 nih.gov |

| 2-Chloropropanamide | C3H6ClNO | 94385 nih.gov |

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

2-chloro-N-cyclohexylpropanamide is classified as a chemical building block used as a precursor in the synthesis of various compounds, including pharmaceuticals. biosynth.com The reactivity of the α-chloro amide moiety is central to its function, allowing for the covalent attachment of this fragment to other molecules. While specific, multi-step syntheses of highly complex, named molecules starting directly from this compound are not extensively detailed in general literature, compounds within the broader class of N-aryl and N-alkyl 2-chloroacetamides are known to be pivotal intermediates. ijpsr.inforesearchgate.net For instance, related structures are employed in the synthesis of herbicides and other biologically active compounds where the chloroacetamide unit is a key pharmacophore or a reactive handle for further molecular elaboration. researchgate.net

Intermediate in the Formation of Acetanilide (B955) and Derivatives

This compound is itself a derivative of the acetanilide structural class (specifically, a propanilide derivative). The synthesis of acetanilide derivatives typically involves the acylation of an amine with an acyl chloride. ijpsr.infomsu.edu For example, the structurally related compound 2-chloro-N-cyclohexylacetamide is synthesized by reacting cyclohexylamine (B46788) with chloroacetyl chloride. chemicalbook.com

While this compound is the product of such a reaction, its utility can be extended as an intermediate for further derivatization. The chlorine atom can be displaced by various nucleophiles, a common strategy for elaborating chloroacetamide and chloroacetanilide structures into more complex molecules, such as those with potential pharmacological activity. researchgate.net Research into acetanilide derivatives has shown that modifications at the alpha-carbon are a viable route to new chemical entities. core.ac.uk

Application in Heterocyclic Chemistry, e.g., Benzoxazinone (B8607429) and Benzothiazinone Synthesis via Smiles Rearrangement

The synthesis of heterocyclic compounds like benzoxazinones and benzothiazinones represents a significant area of medicinal chemistry. google.comjapsonline.com These scaffolds are typically constructed from precursors that already contain the core aromatic and heteroatom components. For example, benzothiazinones are often synthesized from substituted 2-chlorobenzoic acids or 2-aminothiophenol (B119425) derivatives. nih.govresearchgate.netnih.gov Similarly, benzoxazinone synthesis can be achieved through methods like the cyclization of 2-aminobenzyl alcohols with aldehydes. researchgate.net

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction used in the synthesis of diaryl ethers, amines, and sulfides. wikipedia.org The reaction involves a nucleophilic heteroatom in a side chain attacking an activated aromatic ring, causing the displacement of another group. core.ac.ukwikipedia.org While this rearrangement is a key step in forming certain heterocyclic systems, there is no specific evidence in the surveyed literature that this compound is directly used as a precursor for benzoxazinone or benzothiazinone synthesis via a Smiles rearrangement. Such a reaction would be hypothetically challenging without significant activation on an associated aromatic ring, which the parent compound lacks.

Utility in the Construction of Sulfur-Containing Amides, e.g., Sulfonylamides

Sulfur-containing amides, particularly sulfonamides, are a cornerstone of medicinal chemistry. The standard synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov An alternative approach involves reacting N-silylamines with sulfonyl chlorides. nih.gov

The structure of this compound features a reactive C-Cl bond. This site is susceptible to nucleophilic attack by sulfur-containing compounds. msu.edulibretexts.org For instance, thiolate anions are excellent nucleophiles that can readily displace the chloride to form a carbon-sulfur bond, yielding a thioether derivative. msu.edu However, the direct construction of a sulfonylamide from this compound is not a standard transformation, as the sulfonyl group (R-SO2-) itself is typically introduced using a sulfonyl-group donor like a sulfonyl chloride. nih.govresearchgate.net While the compound can be modified to include sulfur atoms, its specific utility as a direct building block for sulfonylamides is not documented in the reviewed literature.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ClNO | biosynth.comuni.lu |

| Molecular Weight | 189.68 g/mol | biosynth.comuni.lu |

| IUPAC Name | This compound | uni.lu |

| SMILES | CC(C(=O)NC1CCCCC1)Cl | uni.lu |

| InChIKey | XEZUQDMCORIBFZ-UHFFFAOYSA-N | uni.lu |

Mechanistic Investigations of Molecular Interactions Non Clinical Contexts

Elucidation of Reaction Mechanisms Involving 2-Chloro-N-cyclohexylpropanamide

The transformation of this compound is primarily governed by the cleavage of its amide bond. This process can be influenced by chemical and catalytic factors.

Mechanistic Pathways of Amide Hydrolysis or Cleavage

Amide hydrolysis is a fundamental reaction for this compound, leading to its breakdown. This process involves the nucleophilic attack of water on the carbonyl carbon of the amide group. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine. The stability of the amide bond makes this hydrolysis a slow process under neutral conditions. However, the rate can be significantly influenced by the presence of acids or bases.

In a broader context, the hydrolysis of ester bonds in polymers like poly(lactic-co-glycolic acid) (PLGA) provides a parallel for understanding the cleavage of functional groups. nih.gov The degradation of PLGA occurs through the cleavage of ester bonds, a process that is modulated by factors such as the polymer's chemical composition and the solubility of its degradants. nih.gov This highlights how the immediate chemical environment and molecular structure are critical in determining the rate and pathway of hydrolysis.

Role of Catalysts (e.g., Copper Metal or Copper Oxide) in Transformations

Copper and its compounds have been shown to be effective catalysts in a variety of organic transformations, including those involving amide-like structures. researchgate.net Copper can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), allowing it to participate in both one-electron and two-electron transfer processes. researchgate.net This versatility makes copper catalysts suitable for a range of reactions, including the formation and cleavage of carbon-heteroatom bonds. researchgate.net

In the context of transformations involving amide bonds, copper catalysts can facilitate the reaction by acting as a Lewis acid, activating the carbonyl group towards nucleophilic attack. For instance, copper(II) triflate (Cu(OTf)2) is a notable catalyst that exhibits dual activity as both a metal catalyst and a Lewis acid. beilstein-journals.org While the precise mechanism of copper-catalyzed hydrolysis of this compound is not explicitly detailed in the provided search results, the general principles of copper catalysis suggest it would lower the activation energy for the cleavage of the amide bond. researchgate.netbeilstein-journals.org The catalytic cycle would likely involve the coordination of the copper species to the amide, followed by the hydrolytic cleavage.

Enzyme-Mediated Transformations and Degradation Pathways

Enzymes, particularly those from microbial sources, play a significant role in the degradation of various organic compounds, including amides.

Enzymatic Hydrolysis by Bacterial Enzymes (e.g., AHL-Lactonases)

While this compound is not an N-acyl-homoserine lactone (AHL), the enzymatic mechanisms for degrading AHLs by AHL-lactonases and AHL-acylases provide a strong model for understanding how similar structures might be broken down. AHL-lactonases hydrolyze the lactone ring in AHLs, while AHL-acylases cleave the amide bond, releasing a fatty acid and the homoserine lactone moiety. nih.govresearchgate.net

Given the structural similarity of the amide bond in this compound to that in AHLs, it is plausible that enzymes with amidase or acylase activity could catalyze its hydrolysis. These enzymes belong to the Ntn-hydrolase superfamily. frontiersin.org The enzymatic reaction would involve the binding of the substrate to the active site of the enzyme, followed by a catalyzed nucleophilic attack on the carbonyl carbon of the amide, leading to its cleavage. The efficiency of this process would depend on the specific enzyme's substrate specificity. researchgate.net Some bacterial lactonases have been shown to degrade other lactone-containing compounds, such as the fungal mycotoxin patulin, suggesting a degree of substrate promiscuity that might extend to other amide-containing molecules. mdpi.com

Identification of Intermediate Products in Degradation Processes (e.g., N-cyclohexylpropanamide)

The degradation of this compound, whether through chemical or enzymatic hydrolysis, would lead to the formation of specific intermediate and final products. The primary cleavage of the amide bond would yield 2-chloropropanoic acid and cyclohexylamine (B46788).

Further degradation of these primary products could occur. For instance, if the degradation process involves the removal of the chlorine atom prior to amide hydrolysis, an intermediate product, N-cyclohexylpropanamide , would be formed. The subsequent hydrolysis of this intermediate would then produce propanoic acid and cyclohexylamine. The identification of such intermediates is crucial for elucidating the complete degradation pathway. nih.gov Analytical techniques like mass spectrometry are instrumental in identifying these transient chemical species. nih.gov

Understanding the Biochemical Basis of Degradation

The biochemical basis for the degradation of compounds like this compound lies in the metabolic versatility of microorganisms. Bacteria have evolved a wide array of enzymes to utilize diverse organic molecules as sources of carbon, nitrogen, and energy. frontiersin.org

Enzymes such as amidases and acylases are key players in this process. nih.govfrontiersin.org The degradation process is a catabolic pathway where the larger molecule is broken down into smaller, more easily assimilable components. The genes encoding these degradative enzymes are often located on mobile genetic elements, allowing for their dissemination among bacterial populations. The regulation of these genes is typically controlled by the presence of the substrate, ensuring that the enzymes are only produced when needed. The study of these biochemical pathways not only provides insight into the environmental fate of such compounds but also opens avenues for bioremediation strategies.

Molecular Mechanism of Action in In Vitro Systems

Investigations into the molecular interactions of this compound and its close structural analogs have revealed specific mechanisms of action, particularly concerning enzyme inhibition. The following sections detail these findings.

While specific data on the direct inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) or NEDD8-activating enzyme (NAE) by this compound is not available in the reviewed scientific literature, research on a closely related analog provides significant insight into its potential enzyme inhibition mechanisms. A study focusing on a homologous series of compounds identified a glycolamide, referred to as compound 1 , as an inhibitor of the cysteine protease cruzain, a major enzyme from the parasite Trypanosoma cruzi.

This analog exhibits a fascinating dual mechanism of inhibition that is dependent on the specific assay conditions:

Competitive Inhibition: Under standard assay conditions containing the non-ionic detergent Triton X-100 (0.01%), the compound behaves as a reversible, competitive inhibitor of cruzain. This inhibition was found to be independent of incubation time, which is consistent with a non-covalent binding mechanism. The inhibitor constant (Kᵢ) was determined to be 32 μM.

Aggregation-Based Inhibition: When the same compound was tested in assay conditions with low concentrations of Triton X-100, its inhibitory profile shifted to non-competitive. This change is characteristic of an inhibition mechanism driven by the formation of colloidal aggregates. These small-molecule aggregates are believed to sequester the enzyme, leading to non-specific inhibition. This dual behavior highlights the critical role that assay conditions play in defining the observed mechanism of action.

The initial discovery of this glycolamide as a cruzain inhibitor was made through a virtual screening campaign, which subsequently led to its biochemical characterization.

Table 1: In Vitro Inhibition of Cruzain by a Structural Analog of this compound

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Mode (Standard Assay) | Inhibition Mode (Low Detergent) |

| Glycolamide | Cruzain | 32 μM | Competitive | Non-competitive |

Following a thorough review of scientific literature, no peer-reviewed studies were identified that describe the binding or activation of Kv7 channels by this compound. Therefore, there is currently no available data to characterize its mechanism of action at these or other receptors.

The concept of allosteric modulation involves a ligand binding to a site on a protein that is distinct from the primary (orthosteric) active site, thereby altering the protein's function. In the context of the cruzain inhibitor analog of this compound, the observed shift to a non-competitive inhibition profile under low-detergent conditions is indicative of a mechanism based on colloidal aggregation.

While aggregation is a non-specific phenomenon and not a true allosteric interaction at a defined binding pocket, it represents a form of modulation that is topologically distinct from direct competitive binding at the active site. The aggregates effectively alter the availability and function of the enzyme without occupying the catalytic site in a specific, competitive manner.

Computational studies have been conducted to identify true allosteric sites on the cruzain enzyme that could be targeted for drug design. nih.gov These analyses have predicted several potential allosteric pockets on the surface of cruzain, distinct from the catalytic triad. nih.gov However, there is no evidence to date that this compound or its studied analogs bind to these specific allosteric sites. Their non-competitive behavior appears to be a consequence of the physicochemical property of aggregation rather than specific binding to a defined allosteric pocket.

The structural scaffold of the chloro-amide, as seen in this compound and its analogs, serves as a crucial starting point for understanding its mechanism of action. The initial hit, a glycolamide ester, was identified through computational docking, suggesting that its core structure is geometrically and chemically compatible with the active site of cruzain.

Key structural features and their roles include:

The Glycolamide Scaffold: This core structure was the basis for a medicinal chemistry optimization campaign. However, the surprising discovery that this lead compound could act as a colloidal aggregator under certain conditions revealed a potential liability of this chemotype.

The Chloro-Amide Moiety: This functional group is critical for the interactions observed in the enzyme's active site during competitive inhibition.

Structure Activity Relationship Sar Studies in Molecular Design

Impact of the 2-Chloro Moiety on Molecular Activity and Reactivity

The presence of a chlorine atom at the second position (C2) of the propanamide backbone is a critical determinant of the molecule's electronic properties and reactivity. The introduction of a halogen, such as chlorine, into a specific position in a molecule can significantly enhance its biological activity. eurochlor.org

Key Research Findings:

Electronic Effects : The chloro group is strongly electron-withdrawing, which can increase the chemical reactivity of the molecule. ontosight.ai This electronic influence can make the adjacent carbonyl group more susceptible to nucleophilic attack or alter the pKa of nearby protons.

Lipophilicity and Membrane Interaction : Halogenation often increases a molecule's lipophilicity (fat-solubility). Studies on related chlorinated compounds, such as 2'-hydroxychalcone (B22705) derivatives, have shown that the presence of a chlorine atom enhances interactions with lipid bilayers, which can be crucial for reaching intracellular targets. nih.gov

Binding Interactions : A chlorine atom can participate in specific non-covalent interactions, including halogen bonding, which can contribute to a higher binding affinity with biological targets like enzymes or receptors. nih.gov The strategic placement of a chlorine atom can lead to improved potency and selectivity. eurochlor.orgontosight.ai For instance, in the design of phosphodiesterase 8A inhibitors, 2-chloroadenine (B193299) derivatives showed high selectivity due to specific hydrogen bond interactions involving the chloro-substituted ring. nih.gov

The table below summarizes the general effects of chlorination on molecular properties based on analogous compounds.

| Feature | Effect of 2-Chloro Moiety | Scientific Rationale |

| Reactivity | Increased | The chlorine atom is an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. ontosight.ai |

| Lipophilicity | Increased | Halogens generally increase the octanol-water partition coefficient (LogP) of a molecule. nih.gov |

| Biological Activity | Potentially Enhanced | Can improve interactions with biological targets and cell membrane permeability. eurochlor.orgnih.gov |

Influence of the N-Cyclohexyl Group on Conformation and Interactions

The N-cyclohexyl group is a bulky, non-polar cycloalkyl substituent that profoundly influences the molecule's three-dimensional shape (conformation), solubility, and binding interactions. ebi.ac.uk

Key Research Findings:

Conformational Rigidity : The cyclohexane (B81311) ring is not planar and primarily exists in a stable "chair" conformation to minimize angular and torsional strain. youtube.com This conformational preference restricts the rotational freedom of the N-C bond, imparting a degree of rigidity to the molecule. This can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Steric Bulk and Binding Pocket Occupancy : The size and shape of the cyclohexyl group play a significant role in how the molecule fits into a binding site. Its steric bulk can either be essential for filling a hydrophobic pocket to increase affinity or, conversely, cause steric clashes that prevent binding. In studies involving other molecular scaffolds, the size of cyclic alkyl substituents has been shown to be a critical factor for achieving optimal activity and selectivity. acs.org

The conformational preferences of the cyclohexyl ring are a key consideration in molecular modeling and design.

| Conformation | Relative Energy | Key Feature | Implication for 2-chloro-N-cyclohexylpropanamide |

| Chair | Lower | All bond angles are near the ideal 109.5°, and hydrogens are staggered, minimizing strain. youtube.com | The molecule will predominantly adopt a conformation where the cyclohexyl ring is in its chair form. |

| Boat | Higher | Eclipsed hydrogen atoms and "flagpole" interactions create steric and torsional strain. | This conformation is energetically unfavorable and represents a minor population of molecules. |

Stereochemical Effects on Biological or Chemical Activity

The second carbon of the propanamide chain in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-chloro-N-cyclohexylpropanamide and (S)-2-chloro-N-cyclohexylpropanamide.

Key Research Findings:

Differential Biological Activity : Stereochemistry is crucial in pharmacology because biological targets, such as enzymes and receptors, are themselves chiral. nih.gov As a result, two enantiomers of a drug often exhibit different biological activities, potencies, and even toxicological profiles. nih.gov One enantiomer may bind with high affinity to a target, while the other binds weakly or not at all.

Target Recognition : The specific three-dimensional arrangement of the chloro atom, the methyl group, and the amide linkage around the chiral center determines how the molecule is recognized by its biological target. Studies on other chiral compounds, such as 3-Br-acivicin isomers, have demonstrated that stereochemistry can be the deciding factor in target binding and biological effect, sometimes influencing uptake by specific cellular transporters. nih.gov

The differential activity of stereoisomers is a well-established principle in medicinal chemistry.

| Isomer | Potential Activity | Rationale |

| (S)-enantiomer | May be more active | The spatial orientation of substituents may perfectly complement the binding site of a target protein. nih.gov |

| (R)-enantiomer | May be less active or inactive | The mirror-image arrangement may cause steric clashes or fail to make key interactions within the same binding site. nih.gov |

Rational Design and Optimization Strategies

The scaffold of this compound can serve as a starting point for the rational design of new molecules with optimized properties. Strategies involve modifying the linker, substituents, and the core scaffold itself.

Proteolysis-targeting chimeras (PROTACs) are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov These molecules consist of a target-binding warhead, an E3-binding ligand, and a chemical linker connecting them.

While there is no specific literature describing this compound as part of a PROTAC, its structural features are relevant to linker design. The N-cyclohexyl group can function as a rigid component within a linker. The rigidity and conformation of the linker are critical for establishing a productive ternary complex between the target protein and the E3 ligase. nih.govnih.gov Research on other PROTACs has shown that incorporating a trans-cyclohexyl ring into a linker creates a more rigid, extended conformation compared to a flexible alkyl chain or a cis-cyclohexyl ring. dundee.ac.uk This rigidity can pre-organize the molecule in a favorable conformation for binding, improving degradation efficiency. dundee.ac.uk

Modifying the N-cyclohexyl ring with various substituents is a classic medicinal chemistry strategy to fine-tune a molecule's properties. nih.gov

Potential Modifications to the N-Cyclohexyl Ring:

Polar Groups : Introducing hydroxyl (-OH) or amino (-NH2) groups could increase water solubility and provide new hydrogen bonding opportunities with a target.

Non-Polar Groups : Adding small alkyl groups (e.g., methyl) could be used to probe for additional hydrophobic pockets in a binding site.

Scaffold modification, or scaffold hopping, involves making significant changes to the central molecular core to discover new chemotypes with improved properties. nih.govnih.gov

Possible Scaffold Modifications for this compound:

Amide Bond Replacement : The amide bond could be replaced with a more stable isostere, such as an ester or a reverse amide, to alter metabolic stability and hydrogen bonding patterns.

Chain Length Variation : The propanamide backbone could be shortened to an acetamide (B32628) (like in 2-chloro-N-cyclohexylacetamide nih.gov) or lengthened to a butanamide to optimize the spacing between the chloro group and the cyclohexyl ring.

Ring Scaffolds : The central acyclic propanamide unit could be replaced with a cyclic scaffold, such as a piperidinone or cyclopentanone (B42830) ring, to create a more rigid and conformationally defined molecule. This strategy has been used in the development of various inhibitors. acs.org

These modifications allow for a systematic exploration of the chemical space around the parent molecule to optimize for potency, selectivity, and pharmacokinetic properties.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and confirming the identity of 2-chloro-N-cyclohexylpropanamide. mdpi.com By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus offering a high degree of confidence in the compound's identity.

The predicted monoisotopic mass of this compound (C9H16ClNO) is 189.09204 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of mass accuracy is essential for unambiguous formula assignment. mdpi.com

Furthermore, HRMS is invaluable for assessing the purity of a sample. The presence of impurities would be indicated by signals at other m/z values in the mass spectrum. The high resolution of the technique allows for the separation and identification of even minor components in a mixture.

Predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of an ion in the gas phase, can also be calculated. These values can be compared with experimental data from ion mobility-mass spectrometry to further confirm the structure. Predicted CCS values for various adducts of this compound have been calculated. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 190.09932 | 142.9 |

| [M+Na]⁺ | 212.08126 | 146.9 |

| [M-H]⁻ | 188.08476 | 145.2 |

| [M+NH₄]⁺ | 207.12586 | 162.6 |

| [M+K]⁺ | 228.05520 | 144.4 |

| [M+H-H₂O]⁺ | 172.08930 | 137.9 |

| [M+HCOO]⁻ | 234.09024 | 158.0 |

| [M+CH₃COO]⁻ | 248.10589 | 183.3 |

Data obtained from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of this compound.

Advanced 1D NMR Techniques (e.g., DEPT, NOESY)

While standard ¹H and ¹³C NMR provide fundamental information, advanced 1D NMR techniques offer deeper insights.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase. This information is crucial for assigning the various carbon signals in the cyclohexyl ring and the propanamide moiety. rsc.org

1D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the stereochemistry and conformation of the molecule. researchgate.net For this compound, 1D NOESY could be used to establish the spatial relationships between the protons on the cyclohexyl ring and the propanamide side chain.

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assigning the complex proton and carbon spectra of this compound. slideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would reveal the connectivity of protons within the cyclohexyl ring and the ethyl group of the propanamide chain. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It is a highly sensitive technique that allows for the direct assignment of protonated carbons. sdsu.edu For this compound, each CH, CH₂, and CH₃ group would give a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC experiment on this compound would show correlations between the amide proton and the carbonyl carbon, as well as with carbons in the cyclohexyl ring. rsc.org

Table 2: Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |

| Amide NH | ~7.5-8.5 | N/A | HMBC to C=O, Cyclohexyl C1 |

| Cyclohexyl CH-N | ~3.6-4.0 | ~50-55 | COSY to adjacent CH₂, HSQC to attached C, HMBC to C=O |

| α-CH | ~4.3-4.6 | ~55-60 | COSY to CH₃, HSQC to attached C, HMBC to C=O |

| Carbonyl C=O | N/A | ~170-175 | HMBC to NH, α-CH, Cyclohexyl CH-N |

| Cyclohexyl CH₂ | ~1.0-2.0 | ~24-35 | COSY to adjacent CH/CH₂, HSQC to attached C |

| Methyl CH₃ | ~1.5-1.8 | ~20-25 | COSY to α-CH, HSQC to attached C, HMBC to α-CH, C=O |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring its vibrational modes.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide functionality. The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹, while the C=O stretching vibration is expected around 1630-1680 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info The presence of C-H stretching and bending vibrations from the cyclohexyl and alkyl groups would also be evident. docbrown.info

Raman spectroscopy, which relies on inelastic scattering of light, would also detect these vibrational modes. While IR spectroscopy is more sensitive to polar functional groups like C=O, Raman spectroscopy can be more effective for non-polar bonds and symmetric vibrations.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amide) | Stretch | 3300-3500 |

| C-H (alkyl) | Stretch | 2850-3000 |

| C=O (amide) | Stretch | 1630-1680 |

| N-H (amide) | Bend | 1510-1570 |

| C-Cl | Stretch | 600-800 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. This technique can determine the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound can be grown, X-ray crystallography could confirm the connectivity established by NMR and provide detailed information about its conformation in the solid state. researchgate.net This would include the specific chair conformation of the cyclohexyl ring and the orientation of the propanamide substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net

Circular Dichroism (CD) for Chiral Compound Analysis

This compound possesses a chiral center at the α-carbon of the propanamide moiety. This means it can exist as two enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying the degradation products of this compound. This technique separates volatile and semi-volatile compounds from a mixture, which are then detected and identified by mass spectrometry based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.

While specific studies detailing the forced degradation of this compound are not widely available in public literature, the analytical approach can be inferred from studies on analogous compounds like chloroacetamides. nih.gov The degradation process, potentially induced by factors such as photolysis, oxidation, or hydrolysis, would likely lead to the cleavage of the amide bond or the carbon-chlorine bond. nih.govscirp.org

In a typical GC-MS analysis, the sample containing the degradation products would be injected into the gas chromatograph. The compounds would travel through a capillary column and separate based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). nih.gov The resulting molecular ions and their specific fragment ions are detected, providing a mass spectrum that serves as a chemical fingerprint.

Key fragmentation pathways for chloro-alkanes often involve the loss of the chlorine atom or cleavage of the carbon-carbon backbone. docbrown.infodocbrown.info For this compound, expected degradation products could include cyclohexylamine (B46788) and 2-chloropropanoic acid, among other derivatives resulting from further reactions. Analysis of similar chloroacetamide pesticides has shown that degradation can yield a variety of smaller molecules, which are identifiable through their mass spectra and chromatographic retention times. nih.gov

Table 1: Potential Degradation Products of this compound and Their Expected GC-MS Signatures

| Potential Degradation Product | Molecular Formula | Key Expected m/z Fragments |

| Cyclohexylamine | C₆H₁₃N | 99 (M+), 84, 56 |

| 2-Chloropropanoic acid | C₃H₅ClO₂ | 108/110 (M+), 63, 45 |

| N-cyclohexylacetamide | C₈H₁₅NO | 141 (M+), 98, 84, 56 |

| Propanamide | C₃H₇NO | 73 (M+), 44 |

This table is predictive and based on general fragmentation patterns of related chemical classes.

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation Studies

The Collision Cross Section (CCS) is a critical physicochemical parameter that describes the size and shape of an ion in the gas phase. nih.gov It is increasingly used alongside retention time and mass-to-charge ratio to enhance confidence in chemical identification, especially when coupled with ion mobility-mass spectrometry (IM-MS). nih.gov For novel or sparsely studied compounds like this compound, where experimental CCS data may be unavailable, predictive models offer a valuable alternative. arxiv.org

These predictive models often utilize machine learning algorithms or other computational methods to calculate a theoretical CCS value based on a molecule's 2D or 3D structure. mdpi.comrsc.org The prediction can be performed for various ion types (adducts), such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecules, which are commonly formed during mass spectrometry analysis. arxiv.org The accuracy of these predictions is typically high, with reported median relative errors often below 3%. nih.govnih.gov

The predicted CCS value provides an additional data point for structural confirmation. By comparing an experimentally measured CCS value (if obtained) with a library of predicted values, the identification of an unknown compound can be significantly strengthened. nih.gov For this compound, predicted CCS values have been calculated using databases such as CCSbase, which leverages these computational approaches. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct Type | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 190.09932 | 142.9 |

| [M+Na]⁺ | 212.08126 | 146.9 |

| [M+K]⁺ | 228.05520 | 144.4 |

| [M+NH₄]⁺ | 207.12586 | 162.6 |

| [M-H]⁻ | 188.08476 | 145.2 |

| [M+HCOO]⁻ | 234.09024 | 158.0 |

Data sourced from the PubChemLite database, calculated using CCSbase. uni.lu

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For 2-chloro-N-cyclohexylpropanamide, methods like Density Functional Theory (DFT) can be employed to determine various electronic properties.

Detailed research into related N-chloroamides has utilized DFT to understand their structure and stereodynamics. rsc.org Such studies reveal that the presence of a chlorine atom on the amide nitrogen can significantly influence the electronic nature and geometry of the amide bond. rsc.orgresearchgate.net For this compound, QM calculations could predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D model of the molecule.

Furthermore, QM calculations can predict reactivity descriptors. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in predicting sites susceptible to nucleophilic or electrophilic attack. For instance, studies on the chlorination of amides have shown that the reaction rates are influenced by the electron-donating or withdrawing nature of substituents. nih.gov In the case of this compound, the chlorine atom's electronegativity and the electronic effects of the cyclohexyl and propyl groups would be key factors.

Table 1: Illustrative QM-Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~ 2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.0 to -6.0 eV | Relates to the molecule's ability to donate electrons in a chemical reaction. |

| LUMO Energy | ~ 0.5 to 1.5 eV | Relates to the molecule's ability to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | ~ 7.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | C(carbonyl): positiveO(carbonyl): negativeN(amide): slightly negativeCl: negative | Predicts the partial charges on individual atoms, indicating sites for electrostatic interactions. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific QM calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics simulations are powerful tools for studying the conformational flexibility and dynamic behavior of molecules over time. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can explore the potential energy surface and identify stable conformers.

By simulating the molecule in a solvent, such as water or an organic solvent, MD can also capture the influence of the environment on its conformational preferences and dynamics. This is crucial for understanding its behavior in biological systems or in solution-phase reactions. fu-berlin.de

Table 2: Illustrative Conformational Data for this compound from MD Simulations

| Dihedral Angle | Stable Conformations (degrees) | Significance |

| C-C-N-C (amide backbone) | Predominantly trans (~180°) | The trans conformation is generally more stable for secondary amides due to reduced steric hindrance. |

| C-N-C(cyclohexyl)-C | Multiple low-energy conformations | Defines the orientation of the cyclohexyl ring relative to the amide plane. |

| Cl-C-C=O | Various staggered conformations | Influences the molecule's overall shape and potential for intramolecular interactions. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtainable from MD simulations.

Molecular Docking Studies for Ligand-Target Binding Prediction and Orientation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govyoutube.com This method is essential in drug discovery and for understanding the mechanism of action of bioactive molecules. While the specific biological targets of this compound are not well-established, docking studies could be used to screen it against various enzymes or receptors where its structural motifs might suggest potential activity.

For example, the amide scaffold is a common feature in many enzyme inhibitors. nih.gov Docking studies of similar small molecules have been used to investigate their binding to targets like protein kinases or cyclooxygenase (COX) enzymes. dtu.dk The docking process involves placing the ligand in the binding site of the receptor and scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and binding energy. nih.gov

For this compound, key interactions could involve the amide group acting as a hydrogen bond donor (N-H) and acceptor (C=O), the cyclohexyl group participating in hydrophobic interactions, and the chlorine atom potentially forming halogen bonds.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Binding Affinity (ΔG) | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. |

| Key Interacting Residues | Leu83, Val65, Ala45, Lys67, Asp145 | Highlights the specific amino acids in the binding pocket that form significant interactions with the ligand. |

| Types of Interactions | Hydrophobic interactions with Leu83, Val65, Ala45.Hydrogen bond between amide N-H and Asp145 backbone carbonyl.Hydrogen bond between carbonyl oxygen and Lys67 side chain. | Details the nature of the forces stabilizing the ligand-receptor complex. |

Note: This table presents hypothetical docking results to a generic kinase active site for illustrative purposes.

De Novo Design Strategies Based on Structural Information

De novo design involves the computational creation of novel molecules with desired properties. arxiv.org If structural information about a target protein is available, fragments of known binders or novel chemical entities can be computationally assembled within the active site to create new potential inhibitors. acs.org

The structure of this compound could serve as a scaffold or a starting point for de novo design. For instance, if this compound shows weak activity against a particular enzyme, its core structure could be used as a foundation. Computational algorithms could then suggest modifications, such as replacing the cyclohexyl group with other cyclic or aromatic moieties or substituting the chlorine atom with other functional groups, to enhance binding affinity and selectivity. idc-online.comacs.org

This approach accelerates the discovery of new lead compounds by exploring a vast chemical space in silico before committing to chemical synthesis.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification.

NMR Chemical Shifts: Quantum mechanical calculations, often using DFT with specific functionals and basis sets, can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.netgithub.io By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard (e.g., TMS). Comparing the predicted spectrum with experimental data can help confirm the structure of a synthesized compound or identify the correct isomer. frontiersin.org For this compound, this would be particularly useful for assigning the signals of the cyclohexyl protons and the chiral center.

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using QM methods. These calculations can help in assigning the characteristic absorption bands, such as the C=O stretch of the amide, the N-H stretch, and the C-Cl stretch. This can aid in the functional group analysis of the molecule.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| 1H NMR Chemical Shift (CH-Cl) | ~ 4.0 - 4.5 ppm | The proton on the carbon bearing the chlorine atom is expected to be significantly downfield due to the electronegativity of the chlorine. |

| 13C NMR Chemical Shift (C=O) | ~ 170 - 175 ppm | The carbonyl carbon of the amide group typically resonates in this region. |

| IR Frequency (C=O stretch) | ~ 1650 - 1680 cm-1 | This strong absorption is a characteristic feature of the amide functional group. |

| IR Frequency (N-H stretch) | ~ 3250 - 3350 cm-1 | A broad peak in this region would confirm the presence of the N-H bond. |

Note: These are typical ranges and the exact predicted values would depend on the level of theory and basis set used in the calculation.

Environmental and Biochemical Fate Studies Excluding Toxicity

Pathways of Biodegradation in Environmental Systems

No studies were found that specifically investigated the biodegradation of 2-chloro-N-cyclohexylpropanamide in any environmental system. Research on other chloroacetamide herbicides indicates that biodegradation in soil and water is a significant dissipation pathway, often initiated by microbial action. For related compounds, common biodegradation pathways include N-dealkylation and dechlorination, mediated by various soil microorganisms. However, without specific research, it is not possible to confirm if this compound follows similar pathways.

Abiotic Degradation Mechanisms in Simulated Environments

There is no available data on the abiotic degradation of this compound through mechanisms such as hydrolysis or photolysis in simulated environmental conditions. For other chlorinated compounds, abiotic processes like reductive dechlorination by minerals in anaerobic environments can be a degradation route. The susceptibility of the chloro- and amide- functional groups in this compound to such degradation has not been reported.

Enzyme-Mediated Biotransformation in Non-Pathogenic Microorganisms

Specific enzymes from non-pathogenic microorganisms that can biotransform this compound have not been identified. Studies on other organohalogen compounds have identified various dehalogenases that can cleave carbon-halogen bonds, which is a critical step in their detoxification and degradation. It is plausible that similar enzymes could act on this compound, but no such activity has been documented.

Metabolite Identification in Degradation Pathways

As no degradation studies for this compound have been published, there is no information on its potential metabolites. For other chloroacetamide herbicides, metabolites are typically formed through the modification or removal of the N-alkyl group and the chlorine atom. Identifying the specific degradation products of this compound would require dedicated experimental studies.

Future Research Directions and Open Questions in the Study of 2 Chloro N Cyclohexylpropanamide

Exploration of Novel Synthetic Pathways with Enhanced Efficiency or Selectivity

The conventional synthesis of N-substituted chloroacetamides, including 2-chloro-N-cyclohexylpropanamide, typically involves the reaction of an amine with chloroacetyl chloride or a derivative. researchgate.netresearchgate.net While effective, these methods can sometimes be improved in terms of yield, purity, and environmental impact. Future research should focus on developing more efficient and selective synthetic routes.

One promising avenue is the exploration of catalytic methods. For instance, the use of novel catalysts could enable the reaction to proceed under milder conditions, reducing the formation of byproducts and simplifying purification. nih.gov Microwave-assisted synthesis is another area that warrants investigation, as it has been shown to accelerate reaction times and improve yields for the synthesis of other N-substituted amides. libretexts.org

Furthermore, the development of stereoselective synthetic methods for this compound could be of significant interest. Many biologically active molecules exist as stereoisomers, with one isomer often exhibiting significantly higher activity than the others. Research into chiral catalysts or starting materials could lead to the selective synthesis of a single enantiomer of this compound, which would be crucial for detailed biological evaluation. The stereospecificity of some chloroacetamide herbicides, such as metolachlor, highlights the importance of chirality in their biological activity. capes.gov.br

Deeper Mechanistic Understanding of Its Role in Complex Chemical Transformations

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom bearing the chlorine atom, making it susceptible to nucleophilic substitution. libretexts.orglibretexts.org While this fundamental reactivity is understood, its behavior in more complex chemical transformations remains largely unexplored.

Future research should aim to elucidate the mechanistic pathways of this compound in reactions with a wider range of nucleophiles, including those of biological relevance such as amino acid residues in proteins. acs.org Understanding the kinetics and thermodynamics of these reactions would provide a clearer picture of its potential reactivity in a biological system. Studies on the hydrolysis of other chloroacetamide herbicides have revealed that subtle structural differences can significantly influence reactivity and reaction mechanisms, suggesting that the cyclohexyl group in this compound may confer unique properties. nih.gov

Moreover, investigating its role as a building block in the synthesis of more complex molecules could open up new applications. The chloroacetamide functional group can serve as a handle for introducing the N-cyclohexylpropanamide moiety into larger scaffolds, potentially leading to the discovery of new compounds with interesting properties.

Advanced Structural Characterization of Its Interaction with Specific Biomolecular Targets

Based on the known mode of action of other chloroacetamide herbicides, it is highly probable that this compound inhibits the activity of very-long-chain fatty acid elongases (VLCFAEs). capes.gov.brnih.govmdpi.com These enzymes are crucial for the biosynthesis of lipids that are essential for various cellular functions. mdpi.com

A critical area for future research is the detailed structural characterization of the interaction between this compound and its putative biomolecular target(s). Techniques such as X-ray crystallography and cryo-electron microscopy could provide atomic-level insights into how the compound binds to the active site of VLCFAEs. Such structural information would be invaluable for understanding the basis of its inhibitory activity and for the rational design of more potent and selective analogs. While the structures of some ELOVL elongases have been determined, the specific binding mode of chloroacetamide inhibitors remains to be fully elucidated. nih.govmdpi.com

In addition to structural studies, biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to quantify the binding affinity and kinetics of the interaction.

Development of High-Throughput Screening Methodologies for Mechanistic Studies

To accelerate the investigation of this compound and its analogs, the development of high-throughput screening (HTS) methodologies is essential. nih.govnih.gov HTS allows for the rapid testing of a large number of compounds for a specific activity, which can significantly speed up the discovery process.

Future efforts should focus on designing and validating HTS assays specifically tailored for studying the mechanism of action of this compound. For example, a cell-based assay that measures the inhibition of VLCFA biosynthesis could be developed. nih.gov Alternatively, a biochemical assay using purified VLCFAE could be established to directly measure the inhibition of enzyme activity. nih.gov The development of fluorescent probes that are activated by the target enzyme could also provide a basis for a robust and sensitive HTS assay. nih.gov

These HTS platforms would not only be useful for screening compound libraries to identify more potent inhibitors but also for probing the structure-activity relationships of the N-cyclohexylpropanamide scaffold.

Integration of Computational and Experimental Approaches for Predictive Modeling

The integration of computational modeling with experimental studies offers a powerful approach for understanding and predicting the properties of chemical compounds. chemrxiv.orgchemrxiv.org In the context of this compound, this integrated approach could be applied to several key areas of research.

Future work should involve the use of computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding mode of this compound with its target protein. mdpi.com These computational predictions can then be validated and refined through experimental studies, such as site-directed mutagenesis of the target protein.

Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models that correlate the chemical structure of this compound and its analogs with their biological activity. acs.org These models could then be used to guide the design of new compounds with improved properties. The combination of high-throughput experimentation and machine learning has shown promise in accurately predicting reaction yields and identifying optimal reaction conditions for amide coupling, a strategy that could be applied to the synthesis of this compound derivatives. chemrxiv.orgchemrxiv.org

By combining the strengths of both computational and experimental approaches, a more comprehensive understanding of the chemical and biological properties of this compound can be achieved, paving the way for the discovery of new applications for this intriguing compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-cyclohexylpropanamide, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via acetylation of cyclohexylamine with a chloro-substituted propanoyl chloride derivative. For enantiomeric purity, chiral HPLC or polarimetry (e.g., [α]D measurements) is critical. reports [α]D = −12.3 (c 1.0, MeOH) for the (S)-enantiomer, validated by ¹H/¹³C NMR to confirm stereochemistry . Kinetic resolution using chiral catalysts or enzymes may further enhance enantioselectivity.

Q. How can structural characterization of this compound be performed to resolve ambiguities in its solid-state conformation?

- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal packing and hydrogen-bonding networks. demonstrates how X-ray studies (R factor = 0.051) reveal intermolecular interactions in similar chloroarylacetamides, guiding the interpretation of NMR data (e.g., δ 4.40–4.45 ppm for NH in ) . Pairing NMR with IR spectroscopy can validate amide C=O stretching frequencies (~1650–1700 cm⁻¹).

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound’s stability depends on minimizing hydrolysis of the chloro and amide groups. Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., THF or DCM). Monitor degradation via TLC or LC-MS, as hydrolysis may yield cyclohexylamine (reduction product) or carboxylic acids (oxidation product) as described in .

Advanced Research Questions

Q. How do reaction conditions influence the mechanistic pathways of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro group undergoes SN2 reactions in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., thiols or alkoxides), yielding thiolamides or alkoxyamides (). For sterically hindered systems, SN1 mechanisms may dominate; monitor using kinetic isotope effects or stereochemical scrambling . Advanced isotopic labeling (e.g., ¹⁸O in H₂O) can track hydrolysis pathways.

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?